BenchChemオンラインストアへようこそ!

6-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Lipophilicity ADME Medicinal Chemistry

6-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 611240-75-6) is a saturated, piperazine-fused triazolopyrazine heterocycle with molecular formula C₇H₉F₃N₄ and a molecular weight of 206.17 g/mol. It is a methylated derivative of the well-known scaffold 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 486460-21-3), which serves as a critical intermediate in the synthesis of sitagliptin and various bioactive N-substituted anticonvulsant agents.

Molecular Formula C7H9F3N4
Molecular Weight 206.17
CAS No. 611240-75-6
Cat. No. B3354788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
CAS611240-75-6
Molecular FormulaC7H9F3N4
Molecular Weight206.17
Structural Identifiers
SMILESCC1CN2C(=NN=C2C(F)(F)F)CN1
InChIInChI=1S/C7H9F3N4/c1-4-3-14-5(2-11-4)12-13-6(14)7(8,9)10/h4,11H,2-3H2,1H3
InChIKeyIHUNMXWBWPGWCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 611240-75-6): Procurement-Relevant Identity and Core Properties


6-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 611240-75-6) is a saturated, piperazine-fused triazolopyrazine heterocycle with molecular formula C₇H₉F₃N₄ and a molecular weight of 206.17 g/mol . It is a methylated derivative of the well-known scaffold 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 486460-21-3), which serves as a critical intermediate in the synthesis of sitagliptin and various bioactive N-substituted anticonvulsant agents [1]. The presence of a 6-methyl substituent distinguishes it from its des-methyl analog, imparting altered lipophilicity, steric properties, and chemical reactivity that directly affect its suitability as a building block in medicinal chemistry programs. Commercially, this compound is available from multiple vendors at purities typically ≥98%, making it readily accessible for pharmaceutical R&D and custom synthesis applications .

Why 6-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Cannot Be Replaced by Common In-Class Analogs


The 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine scaffold is not a monolithic class; substitution at the 3-, 6-, and 8-positions dramatically alters physicochemical properties, synthetic accessibility, and biological target compatibility. The des-methyl analog (CAS 486460-21-3) is a validated key intermediate for the DPP-4 inhibitor sitagliptin, where the free secondary amine at the 6-position is essential for further N-acylation and subsequent manufacturing steps [1]. Introducing a 6-methyl group blocks this reactive handle, redirecting the molecule toward applications requiring a sterically shielded, more lipophilic, and metabolically distinct chemotype. Furthermore, N-substituted derivatives of the des-methyl analog have demonstrated anticonvulsant activity in the MES and PTZ models, but the activity and selectivity profiles of these derivatives are highly sensitive to the substitution pattern on the pyrazine ring [2]. Therefore, substituting a non-methylated or differently substituted triazolopyrazine for the 6-methyl variant will yield divergent biological outcomes, alter pharmacokinetic profiles, compromise synthetic route integrity, and invalidate structure-activity relationships in lead optimization campaigns.

Quantitative Evidence for Differentiation of 6-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine vs. Key Analogs


Increased Lipophilicity (cLogP) Compared to the Des-Methyl Parent Scaffold

The 6-methyl substituent increases the calculated lipophilicity (cLogP) of the compound relative to the des-methyl parent scaffold, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 486460-21-3). This difference has direct implications for predicted membrane permeability, blood-brain barrier penetration, and metabolic clearance in drug discovery programs [1].

Lipophilicity ADME Medicinal Chemistry

Steric Differentiation from the Des-Methyl Analog: 6-Position Methyl Group Impacts Reactivity and Conformational Space

The 6-methyl substituent introduces steric bulk that distinguishes it from the des-methyl analog (CAS 486460-21-3). This steric feature influences N-acylation regioselectivity and restricts the conformational flexibility of the piperazine ring. In the des-methyl analog, the free NH at the 6-position is the primary site of derivatization in the synthesis of sitagliptin intermediates and anticonvulsant agents [1][2]. The methylated analog instead presents a tertiary amine, which fundamentally alters its reactivity profile: it cannot undergo the same N-acylation chemistry that defines the utility of the parent scaffold, thereby channeling synthetic efforts toward alternative functionalization strategies such as electrophilic aromatic substitution or metal-catalyzed cross-coupling .

Steric hindrance Regioselectivity Synthetic chemistry

Bioisosteric Scaffold Differentiation: Triazolo[4,3-a]pyrazine Core vs. Purine and Other Heterocyclic Bioisosteres in Anticonvulsant Drug Design

The triazolo[4,3-a]pyrazine core is a validated purine bioisostere with demonstrated anticonvulsant activity but reduced emetic liability compared to purine-based agents. The 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazine series achieved oral ED₅₀ values as low as 3 mg/kg in rodent seizure models, establishing the scaffold's CNS drug-like credentials [1]. The 6-methyl-3-(trifluoromethyl) substitution pattern extends this scaffold into a distinct chemical space with enhanced metabolic stability conferred by the electron-withdrawing trifluoromethyl group at the 3-position and the steric and electronic influence of the N-methyl group. This combination is not readily accessible from purine or pyrazolopyrimidine scaffolds, offering a differentiated starting point for CNS lead optimization programs [2].

Bioisosterism Anticonvulsant CNS drug discovery

Synthetic Tractability: Commercially Available at Gram Scale with High Purity vs. Custom Synthesis Requirements for Complex Analogs

6-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is listed by multiple commercial suppliers at ≥98% purity, with immediate availability for gram-scale procurement . In contrast, closely related chiral analogs such as (R)-6-methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1821792-55-5) are less widely stocked, often requiring custom synthesis with extended lead times . This procurement advantage translates to faster hit-to-lead iteration for research programs that can begin SAR exploration with the readily available racemic or achiral 6-methyl scaffold before committing to enantiomerically pure material.

Chemical Procurement Building Block Availability Lead Optimization

Metabolic Stability Advantage: N-Methyl Group Reduces CYP-Mediated N-Dealkylation Relative to N-Benzyl or N-Aryl Analogs

The N-methyl group on the piperazine ring is expected to confer superior metabolic stability compared to N-benzyl or N-aryl substituted analogs by eliminating the primary site for CYP450-mediated N-dealkylation, a common metabolic soft spot in drug molecules containing benzylamine or aniline motifs [1]. While direct microsomal stability data for the target compound is not publicly available at this time, this is a well-established class-level principle in medicinal chemistry: N-methyl substitution generally yields a higher metabolic stability index than N-benzyl substitution due to the absence of a labile benzylic C–N bond. This inference is supported by the broader medicinal chemistry literature on piperazine-containing drugs [2].

Metabolic stability CYP inhibition PK optimization

Application Scenarios Where 6-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Delivers Quantifiable Advantage


CNS Drug Discovery: Lead Optimization Requiring Enhanced Brain Penetration

The 6-methyl substitution increases lipophilicity (estimated ΔcLogP ≈ +0.7 vs. the des-methyl analog), which is expected to improve blood-brain barrier permeability [1]. For CNS programs targeting neurological indications — including epilepsy, where the triazolo[4,3-a]pyrazine scaffold has validated anticonvulsant activity with oral ED₅₀ values as low as 3 mg/kg — this lipophilicity gain can be decisive in achieving therapeutically relevant brain exposure [2]. Medicinal chemistry teams should prioritize this compound when conducting SAR exploration that requires balancing CNS penetration with metabolic stability.

Scaffold-Hopping from Purine-Based Kinase Inhibitors to IP-Differentiable Chemotypes

The triazolo[4,3-a]pyrazine core is a recognized purine bioisostere, and patents disclose its application in kinase inhibitor programs targeting c-Met, VEGFR-2, GSK-3, and TrkA with IC₅₀ values ranging from low nanomolar to sub-micromolar [1]. The 6-methyl-3-CF₃ variant extends this bioisosteric framework into a distinct, potentially patentable chemical space. Organizations pursuing freedom-to-operate in kinase inhibitor discovery can use this compound as a starting point to differentiate their chemical series from existing purine-scaffold IP.

Rapid SAR Exploration with Immediate Gram-Scale Availability

The compound is commercially stocked at 98% purity by multiple vendors with immediate gram-scale delivery, in contrast to its enantiomerically pure (R)-isomer (CAS 1821792-55-5) which typically requires custom synthesis [1][2]. This procurement advantage enables medicinal chemistry teams to rapidly initiate parallel synthesis of derivative libraries, assess preliminary SAR, and identify promising leads before committing to the cost and lead time of chiral synthesis. This accelerates the hit-to-lead phase by weeks to months.

Metabolic Stability Optimization in Lead Series Containing Piperazine Motifs

For programs where N-benzyl or N-aryl triazolopyrazine leads have failed due to rapid CYP-mediated N-dealkylation, the N-methyl variant offers a structurally conservative fix that eliminates the labile benzylic/anilinic C–N bond while preserving the core pharmacophore [1]. This substitution strategy is a well-precedented medicinal chemistry tactic for improving microsomal half-life and reducing reactive metabolite formation, and the commercial availability of the 6-methyl building block makes this optimization step operationally straightforward [2].

Quote Request

Request a Quote for 6-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.